4,7-Diphenyl-2,1,3-benzothiadiazole
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Overview
Description
4,7-Diphenyl-2,1,3-benzothiadiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is known for its strong photoluminescent properties and is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diphenyl-2,1,3-benzothiadiazole typically involves the reaction of o-phenylenediamine with thionyl chloride to form 2,1,3-benzothiadiazole, followed by bromination and subsequent coupling with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,7-Diphenyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions[][4].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium for coupling reactions[4][4].
Major Products
The major products formed from these reactions include substituted benzothiadiazoles, sulfoxides, sulfones, and amines[4][4].
Scientific Research Applications
4,7-Diphenyl-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4,7-diphenyl-2,1,3-benzothiadiazole exerts its effects is primarily through its strong electron-withdrawing ability, which enhances its photoluminescent properties. The compound interacts with molecular targets through π-π* electron transitions, leading to strong fluorescence and efficient electron transport .
Comparison with Similar Compounds
4,7-Diphenyl-2,1,3-benzothiadiazole is unique due to its strong photoluminescent properties and high fluorescence quantum yield. Similar compounds include:
2,1,3-Benzothiadiazole: Lacks the phenyl groups, resulting in different electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: Used as a precursor for further functionalization.
4,7-Bis(4-(trimethylsilyl)phenyl)-2,1,3-benzothiadiazole: Modified with trimethylsilyl groups for enhanced solubility and processability.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
287976-96-9 |
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Molecular Formula |
C18H12N2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4,7-diphenyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H12N2S/c1-3-7-13(8-4-1)15-11-12-16(14-9-5-2-6-10-14)18-17(15)19-21-20-18/h1-12H |
InChI Key |
BFTONFBWVCVMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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